3-[(Cyclopropylmethyl)amino]-4-methylbenzonitrile
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Overview
Description
3-[(Cyclopropylmethyl)amino]-4-methylbenzonitrile is an organic compound with the molecular formula C12H14N2 and a molecular weight of 186.25 g/mol . This compound is characterized by the presence of a cyclopropylmethyl group attached to an amino group, which is further connected to a 4-methylbenzonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyclopropylmethyl)amino]-4-methylbenzonitrile typically involves the reaction of 4-methylbenzonitrile with cyclopropylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and yield while minimizing costs and environmental impact. The use of advanced technologies, such as automated reactors and real-time monitoring systems, ensures consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(Cyclopropylmethyl)amino]-4-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the amino or nitrile groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
3-[(Cyclopropylmethyl)amino]-4-methylbenzonitrile is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Cyclopropylmethyl)amino]-4-methylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[(Cyclopropylmethyl)(methyl)amino]-3-methylbenzoic acid
- 2-(Cyclopropylmethyl)-2-acetamidopropanedioic acid
Uniqueness
3-[(Cyclopropylmethyl)amino]-4-methylbenzonitrile is unique due to its specific structural features, such as the presence of both a cyclopropylmethyl group and a 4-methylbenzonitrile moiety. These features contribute to its distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C12H14N2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-(cyclopropylmethylamino)-4-methylbenzonitrile |
InChI |
InChI=1S/C12H14N2/c1-9-2-3-11(7-13)6-12(9)14-8-10-4-5-10/h2-3,6,10,14H,4-5,8H2,1H3 |
InChI Key |
APQLMHNBZHRHBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)NCC2CC2 |
Origin of Product |
United States |
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